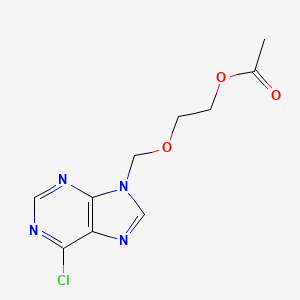
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate is a chemical compound with the molecular formula C10H11ClN4O3 and a molecular weight of 270.67 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves several steps. One common method includes the reaction of 6-chloropurine with ethylene glycol in the presence of a base to form 2-(6-chloro-9H-purin-9-yl)methoxyethanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for hydrolysis .
Scientific Research Applications
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate include:
Acyclovir: A well-known antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral agent with a similar structure.
6-Chloropurine: The parent compound from which this compound is derived.
What sets this compound apart is its unique combination of the purine base with an acetate group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
81777-47-1 |
|---|---|
Molecular Formula |
C10H11ClN4O3 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
2-[(6-chloropurin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C10H11ClN4O3/c1-7(16)18-3-2-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5H,2-3,6H2,1H3 |
InChI Key |
WZVLTCCUFBQPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














